5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
4-cyano-2-(trifluoromethyl)-1H-imidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4O/c7-6(8,9)5-12-2(1-10)3(13-5)4(11)14/h(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHSLHQBYWUCFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(NC(=N1)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231684 | |
| Record name | 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90231684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82308-56-3 | |
| Record name | 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082308563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90231684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Regioselective Imidazole Formation via Diaminomaleonitrile-Based Imines
The regiocontrolled synthesis of 5-cyanoimidazole-4-carboxamides has been demonstrated using diaminomaleonitrile (DAMN) and substituted aldehydes. In this approach, DAMN reacts with aldehydes to form benzylidene imines, which undergo cyclization to yield the imidazole core. For example, 2-hydroxybenzylidene imines derived from DAMN and ortho-hydroxy aromatic aldehydes selectively produce 2-aryl-5-cyano-1H-imidazole-4-carboxamides under mild basic conditions (e.g., triethylamine in ethanol at 60–80°C). The 2-hydroxyaryl group directs regioselectivity by stabilizing transition states through intramolecular hydrogen bonding, favoring imidazole formation over alternative pyrazine products.
To adapt this method for 5-cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide, trifluoroacetaldehyde or its stabilized equivalents could replace aromatic aldehydes. Computational studies suggest that electron-withdrawing substituents like trifluoromethyl may similarly guide cyclization pathways by polarizing reactive intermediates. However, the absence of a 2-hydroxy group necessitates alternative strategies to enforce regioselectivity, such as employing Lewis acids to modulate electron density at the reaction center.
Solvent and Base Optimization
Critical parameters for DAMN-based cyclocondensation include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Solvent | Ethanol, DMF, or DMSO | Polar aprotic solvents enhance imine stability |
| Base | Triethylamine (1–2 equiv) | Neutralizes HCl byproduct, accelerates cyclization |
| Temperature | 60–80°C | Balances reaction rate and decomposition risk |
| Reaction Time | 4–12 hours | Longer durations improve crystallinity |
Adapted from, this framework highlights the need for inert, polar solvents to stabilize reactive intermediates while avoiding side reactions such as nitrile hydrolysis.
Cyanogen-Mediated Cyanation Approaches
Single-Step Cyanation of Imidazole Precursors
A patent by US5552557A discloses a method for synthesizing 2-cyanoimidazoles via reaction of amino ketones with cyanogen in the presence of bases like pyridine or N,N-dimethylaniline. For instance, 2-aminoacetophenone hydrochloride reacts with cyanogen at 60–100°C in DMF to yield 2-cyano-4-phenylimidazole in 34–77% yield. While this method targets 2-cyano derivatives, repositioning the cyano group to C5 may require structural modifications to the starting material.
Substrate Design for 5-Cyano Positioning
Introducing a cyano group at C5 instead of C2 could involve:
- Pre-functionalized Building Blocks : Using 5-aminoimidazole-4-carboxamide intermediates, followed by diazotization and cyanation via Sandmeyer-type reactions.
- Directed C–H Cyanation : Employing palladium catalysts with N-directed ligands to selectively functionalize the C5 position.
However, these routes remain speculative, as the patent literature primarily focuses on C2 cyanation. Experimental validation is required to assess feasibility.
Post-Functionalization of Preformed Imidazole Cores
Trifluoromethylation Strategies
Installing the trifluoromethyl group at C2 post-cyclization presents challenges due to the inertness of C–H bonds. Potential methods include:
- Radical Trifluoromethylation : Using Langlois’ reagent (CF3SO2Na) under photoredox conditions.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with CF3-bearing boronic acids, though trifluoromethyl boronic acids are poorly stable.
Carboxamide Installation
The 4-carboxamide group in the target compound may arise from:
- Nitrile Hydrolysis : Treating 4-cyanoimidazoles with acidic or basic aqueous conditions (e.g., H2SO4/H2O or NaOH/H2O2).
- Coupling Reactions : Amidation of 4-carboxylic acid derivatives using EDCl/HOBt or other coupling reagents.
Comparative Analysis of Synthetic Routes
Yield and Selectivity Considerations
Computational Insights into Regioselectivity
Density functional theory (DFT) studies on DAMN-derived imines reveal that the 2-hydroxyaryl group lowers the activation energy for imidazole formation by 9.3 kcal/mol compared to non-hydroxylated analogues. This suggests that introducing electron-withdrawing groups like trifluoromethyl may similarly stabilize transition states, though computational validation is needed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents like halides, cyanides, and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Treatment of Obesity and Related Disorders
One of the primary applications of 5-cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide is in the treatment of obesity. Research indicates that imidazole derivatives, including this compound, can suppress appetite and induce weight loss. Specifically, these compounds have been shown to be effective in managing conditions associated with obesity, such as dyslipidemia, type II diabetes, and cardiovascular diseases .
Mechanism of Action:
The compound operates by modulating neurotransmitter levels that influence appetite and energy expenditure. It has been suggested that through central nervous system (CNS) interactions, these imidazole derivatives can alter food intake behaviors and metabolic rates, leading to weight loss .
Central Nervous System Disorders
Beyond obesity, this compound may have therapeutic potential in treating CNS disorders. Its ability to penetrate the blood-brain barrier allows it to influence neurological pathways that could be beneficial for conditions such as depression or anxiety disorders . The compound's pharmacological profile suggests it may also be useful in addressing cognitive disorders by enhancing memory and learning capabilities .
Bioisosterism in Drug Design
The concept of bioisosterism plays a crucial role in the development of new drugs based on compounds like this compound. By replacing certain functional groups with bioisosteres (molecules with similar physical or chemical properties), researchers can optimize the pharmacokinetic and pharmacodynamic profiles of drugs. This approach has been applied successfully to modify existing drugs to improve their efficacy and reduce side effects .
Case Study:
In a study examining various imidazole derivatives, modifications to the trifluoromethyl group were shown to enhance binding affinity to target receptors involved in appetite regulation. Such findings underscore the importance of structural modifications in developing more effective therapeutic agents .
Comparative Analysis of Imidazole Derivatives
| Compound Name | Application Area | Key Findings |
|---|---|---|
| This compound | Obesity Treatment | Appetite suppression; weight loss efficacy |
| Other Imidazole Derivatives | CNS Disorders | Potential for cognitive enhancement; neuroprotection |
| Novel Aryl Piperazine Imidazoles | Antidepressant Effects | Improved receptor binding; reduced side effects |
Mechanism of Action
The mechanism of action of 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The cyano and carboxamide groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent-Driven Physical and Chemical Properties
The following table summarizes key differences between the target compound and analogs from the evidence:
Key Observations:
- Melting Points : Methyl and hydrazide derivatives exhibit higher melting points (165–187°C) compared to the target compound (data unavailable), likely due to stronger intermolecular interactions (e.g., hydrogen bonding in carbohydrazide) .
- Lipophilicity : The trifluoromethyl group in both the target compound and the phenyl-substituted analog enhances hydrophobicity, which is advantageous for blood-brain barrier penetration.
- Ionization State : The carboxamide group in the target compound remains neutral at physiological pH, unlike the carboxylic acid in , which is ionized, affecting solubility and bioavailability.
Biological Activity
5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a trifluoromethyl group and a cyano group attached to an imidazole ring, which are known to enhance the compound's lipophilicity and bioactivity. The presence of these functional groups contributes to its interactions with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group increases the binding affinity to target proteins, while the cyano group can facilitate hydrogen bonding interactions. These characteristics are crucial for the compound's efficacy in inhibiting various biological pathways.
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the imidazole ring and substituents significantly affect the biological activity of related compounds. For instance, studies on analogues have shown that the presence of electron-withdrawing groups at specific positions enhances antimicrobial and anticancer properties .
Table 1: Structure-Activity Relationships of Related Compounds
| Compound Name | Key Modifications | Biological Activity |
|---|---|---|
| 4-Cyano-2-(trifluoromethyl)acetanilide | Trifluoromethyl and cyano groups | Anticancer activity |
| 4-Cyano-2-fluorobenzoic acid | Fluoro group instead of trifluoro | Reduced potency against MRSA |
| 2-Trifluoromethyl-1H-imidazole | Basic imidazole structure | Antibacterial properties |
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Preliminary studies suggest that the compound exhibits significant antibacterial activity due to its structural features that facilitate interaction with bacterial cell membranes .
Anticancer Activity
The compound has also shown promise in anticancer research, where it has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies indicate that it may induce apoptosis in various cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival .
Case Studies
- Antimicrobial Efficacy Against MRSA : A study focused on the synthesis and evaluation of imidazole derivatives showed that compounds similar to this compound exhibited potent activity against MRSA strains, highlighting the importance of specific functional groups in enhancing antimicrobial efficacy .
- Anticancer Properties : In another case study, a series of imidazole derivatives were tested for their anticancer effects. The results indicated that modifications leading to increased lipophilicity significantly improved their potency against various cancer cell lines, suggesting a potential therapeutic role for compounds like this compound in cancer treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions using intermediates like 3-formyl-1H-indole-2-carboxylic acid or substituted pyrazole aldehydes. For example, refluxing with acetic acid (3–5 hours) under controlled pH conditions (sodium acetate buffer) enhances cyclization efficiency . Trifluoromethyl groups can be introduced via halogen exchange reactions using trifluoromethyl chloride under alkaline conditions . Key factors include stoichiometric ratios of reagents (1.0–1.1 equiv) and temperature control to minimize side products.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:
- ¹H NMR : Look for imidazole ring protons (δ 7.5–8.5 ppm) and trifluoromethyl splitting patterns (δ ~120–125 ppm in ¹⁹F NMR) .
- IR Spectroscopy : Confirm carboxamide C=O stretching (~1650–1700 cm⁻¹) and nitrile C≡N absorption (~2200–2250 cm⁻¹) .
- Mass Spectrometry (MS) : Prioritize molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with imidazole ring cleavage .
Q. How can researchers address solubility limitations of this compound in aqueous systems?
- Methodological Answer : Low water solubility (common in trifluoromethylated imidazoles) can be mitigated using co-solvents like DMSO or ethanol (10–20% v/v). Sonication (15–30 minutes) or heating (40–50°C) improves dissolution. For biological assays, consider derivatization with hydrophilic groups (e.g., sulfonic acid) while retaining activity .
Q. What purification strategies are recommended to isolate high-purity this compound?
- Methodological Answer : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 6:4 v/v) for baseline separation. Recrystallization from ethanol/water mixtures (70:30 v/v) at 0–4°C enhances purity (>97%). Monitor by TLC (Rf = 0.3–0.5 in ethyl acetate) .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and cyano groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the imidazole ring, reducing electrophilicity at C-2. However, the cyano group at C-5 enhances susceptibility to nucleophilic attack at C-3. Computational studies (DFT, ESP maps) can predict regioselectivity. Experimental validation via kinetic assays with varying nucleophiles (e.g., amines, thiols) is recommended .
Q. What strategies resolve contradictions in reported bioactivity data, such as inconsistent enzyme inhibition profiles?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength). Standardize protocols:
- Use Tris-HCl buffer (pH 7.4) for enzymatic assays.
- Pre-incubate the compound with target enzymes (30 minutes, 37°C) to ensure binding equilibrium.
- Validate results across multiple models (e.g., recombinant enzymes vs. cell lysates) .
Q. Can computational modeling predict the compound’s binding affinity for kinase targets, and what parameters are critical?
- Methodological Answer : Molecular docking (AutoDock Vina) with crystal structures of kinase ATP-binding pockets (e.g., PDB 1ATP) can predict binding modes. Prioritize:
- Hydrogen bonding with backbone amides (e.g., Glu91 in PKC-θ).
- Hydrophobic interactions with trifluoromethyl/cyano groups.
- Validate with MD simulations (50 ns) to assess stability .
Q. How do structural modifications at the imidazole C-2 position impact metabolic stability in hepatic microsomes?
- Methodological Answer : Replace trifluoromethyl with bulkier groups (e.g., cyclopropyl) to reduce CYP450-mediated oxidation. Assess stability using:
- Liver microsomes (human/rat) incubated at 37°C (1–4 hours).
- LC-MS/MS quantification of parent compound and metabolites.
- Key metabolites often result from oxidation at C-4 carboxamide .
Q. What experimental designs are optimal for studying the compound’s role in modulating oxidative stress pathways?
- Methodological Answer : Use ROS-sensitive fluorescent probes (e.g., DCFH-DA) in cell lines (e.g., HEK293). Pre-treat cells with the compound (1–10 µM, 24 hours) and induce stress with H₂O₂ (100–200 µM). Quantify ROS via flow cytometry. Include NAC (positive control) and validate with Western blotting (e.g., Nrf2, HO-1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
